

Application Note: Musk Ketone as a Reference Standard in Analytical Chemistry

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Compound of Interest		
Compound Name:	Musk ketone	
Cat. No.:	B1676872	Get Quote

Introduction

Musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro musk compound historically used as a fragrance ingredient in perfumes, cosmetics, and detergents to impart a musky odor and as a fixative.[1][2] Due to its widespread use, persistence, and potential for bioaccumulation, regulatory bodies and quality control laboratories monitor its presence in environmental and biological matrices.[1][2][3] High-purity **Musk ketone** serves as an essential reference standard for the accurate quantification and identification of this compound in various samples.[1] This document provides detailed application notes and protocols for the use of **Musk ketone** as a reference standard in analytical chemistry.

Applications

Musk ketone reference standards are primarily utilized in:

- Environmental Monitoring: To quantify **Musk ketone** residues in water, soil, sediment, and aquatic organisms to ensure compliance with regulatory limits.[1][4][5][6]
- Food and Drug Analysis: For the determination of **Musk ketone** in food products, particularly aquatic products, and to a lesser extent in pharmaceuticals where it might be present as an excipient.[4][5]
- Consumer Product Testing: In the quality control of fragrance products, cosmetics, and detergents to verify the concentration of Musk ketone.[7][8][9]



- Toxicology and Biomonitoring: To analyze its presence in human tissues, such as blood and breast milk, to assess human exposure and potential health impacts.[2]
- Metabolite Identification: As a parent compound in studies investigating its metabolites in biological systems.[10]

Properties of Musk Ketone Reference Standard

A summary of the key physicochemical properties of a typical **Musk ketone** reference standard is presented below.

Property	Value
Chemical Name	1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone[11]
CAS Number	81-14-1[12][13]
Molecular Formula	C14H18N2O5[3][12][13]
Molecular Weight	294.30 g/mol [3][12][13]
Appearance	White to light yellow crystalline powder[12][14] [15]
Purity	≥95% - ≥98%[12][14][16]
Melting Point	134-139 °C[12][15][17]
Solubility	Soluble in acetonitrile, ethanol, benzyl benzoate; Insoluble in water[12][18]
Storage	2-8°C, protected from light[3][12][13]

Experimental Protocols

The following are generalized protocols for the analysis of **Musk ketone** using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These should be adapted and validated by the end-user for their specific matrix and instrumentation.



Protocol 1: Determination of Musk Ketone by GC-MS

This protocol is suitable for the analysis of **Musk ketone** in environmental and biological samples.

- 1. Materials and Reagents
- Musk ketone reference standard (≥98% purity)
- Acetonitrile (HPLC or GC grade)
- Methanol (HPLC or GC grade)
- · Deionized water
- Sodium chloride (analytical grade)
- Anhydrous sodium sulfate (analytical grade)
- Internal Standard (e.g., Phenanthrene-d10)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS kits
- 2. Preparation of Standard Solutions
- Stock Solution (100 µg/mL): Accurately weigh 10 mg of Musk ketone reference standard and dissolve in 100 mL of acetonitrile. Store at 2-8°C.
- Intermediate Standard Solution (10 μg/mL): Dilute 10 mL of the stock solution to 100 mL with acetonitrile.
- Working Standards (0.1 5.0 µg/mL): Prepare a series of working standards by further diluting the intermediate standard solution with acetonitrile. These will be used to construct the calibration curve.
- 3. Sample Preparation (Liquid-Liquid Extraction Example for Water Samples)
- To 100 mL of the water sample, add a known amount of internal standard solution.

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- Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).[19]
- Shake vigorously for 10 minutes.[19]
- Allow the layers to separate.
- Collect the organic layer.
- Repeat the extraction process on the aqueous layer.[19]
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of acetonitrile prior to GC-MS analysis.[19]
- 4. GC-MS Instrumental Parameters



Parameter	Value
Gas Chromatograph	Agilent 7890B or equivalent[20]
Column	HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent[6][20]
Carrier Gas	Helium at a constant flow of 1 mL/min[20]
Inlet Temperature	280 °C[5]
Injection Volume	1 μL (splitless mode)[20]
Oven Program	Initial temp 120°C for 10 min, ramp to 190°C at 20°C/min, then to 280°C at 8°C/min, hold for 2 min[20]
Mass Spectrometer	Agilent 5977A or equivalent[20]
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Source Temp.	230 °C[5]
MS Quad Temp.	150 °C[5]
Acquisition Mode	Selected Ion Monitoring (SIM)[4][5]
Monitoring Ions	m/z 279, 294, 191[6]

5. Data Analysis

- Identify the **Musk ketone** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantify the concentration using a calibration curve generated from the working standards.
 The external standard method is commonly used.[4][5]

Protocol 2: Determination of Musk Ketone by HPLC

This protocol is suitable for the analysis of **Musk ketone** in fragrance products and cosmetics.

1. Materials and Reagents



- Musk ketone reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)[21]
- 2. Preparation of Standard Solutions
- Follow the same procedure as described in the GC-MS protocol, using acetonitrile as the solvent.
- 3. Sample Preparation
- Accurately weigh a known amount of the sample.
- Dissolve the sample in acetonitrile.
- Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Instrumental Parameters

Parameter	Value
HPLC System	Agilent 1200 series or equivalent
Column	Newcrom R1 (150 x 4.6 mm, 5 μm) or equivalent C18 column[21]
Mobile Phase	Acetonitrile and water with phosphoric acid (for UV detection) or formic acid (for MS detection) [21]
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detector	UV-Vis at 254 nm or Mass Spectrometer



5. Data Analysis

• Identify and quantify the **Musk ketone** peak as described in the GC-MS protocol.

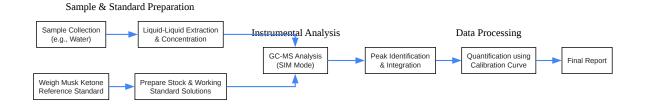
Method Validation Data

The following table summarizes typical method validation data for the determination of **Musk ketone** by GC-MS, as reported in the literature.

Parameter	Value	Reference
Linear Range	1 - 50 μg/L	[4][5]
Correlation Coefficient (r²)	≥ 0.999	[4][5]
Limit of Detection (LOD)	0.30 μg/kg	[4][5]
Recovery	91.8% - 110.6%	[4][5]
Relative Standard Deviation (RSD)	2.6% - 8.4%	[4][5]

Visualizations

Experimental Workflow for GC-MS Analysis

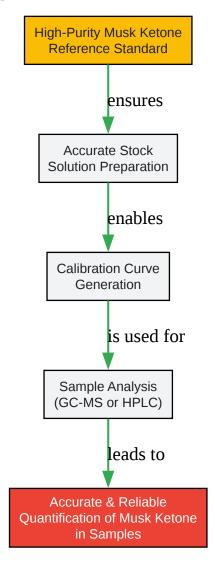


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Caption: Workflow for **Musk Ketone** analysis by GC-MS.



Logical Relationship for Reference Standard Usage



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